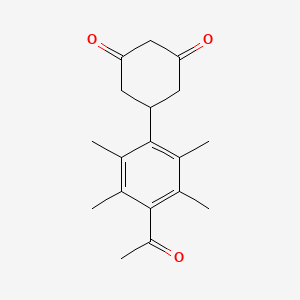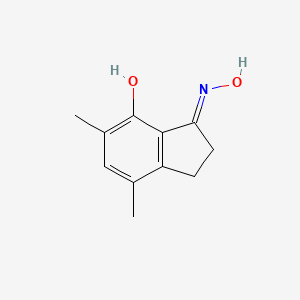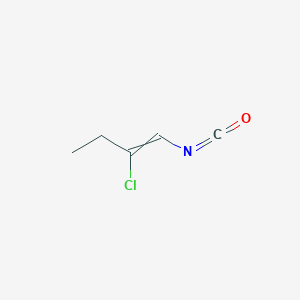silane CAS No. 89683-99-8](/img/structure/B14404333.png)
[(2-Ethyl-6-methylcyclohex-1-en-1-yl)oxy](trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Ethyl-6-methylcyclohex-1-en-1-yl)oxysilane is an organosilicon compound characterized by a cyclohexene ring substituted with ethyl and methyl groups, and an oxygen-silicon linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethyl-6-methylcyclohex-1-en-1-yl)oxysilane typically involves the reaction of a cyclohexene derivative with a trimethylsilyl reagent. One common method is the reaction of 2-ethyl-6-methylcyclohex-1-en-1-ol with trimethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
(2-Ethyl-6-methylcyclohex-1-en-1-yl)oxysilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into silanes with different substituents.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles like halides or alkoxides are used under basic conditions.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(2-Ethyl-6-methylcyclohex-1-en-1-yl)oxysilane has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound can be utilized in the modification of biomolecules for studying biological processes.
Industry: It is used in the production of silicone-based materials, coatings, and adhesives.
Mecanismo De Acción
The mechanism by which (2-Ethyl-6-methylcyclohex-1-en-1-yl)oxysilane exerts its effects involves the interaction of the silicon-oxygen linkage with various molecular targets. The compound can form stable bonds with organic and inorganic substrates, facilitating its use in diverse applications. The pathways involved include nucleophilic attack on the silicon atom and subsequent formation of siloxane linkages.
Comparación Con Compuestos Similares
Similar Compounds
- Trimethyl[(6-methyl-1-cyclohexen-1-yl)oxy]silane
- Silane, trimethyl[(2-methyl-1-cyclohexen-1-yl)oxy]
- 2,6,6-Trimethyl-1-cyclohexene-1-acetaldehyde
Uniqueness
(2-Ethyl-6-methylcyclohex-1-en-1-yl)oxysilane is unique due to its specific substitution pattern on the cyclohexene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
89683-99-8 |
|---|---|
Fórmula molecular |
C12H24OSi |
Peso molecular |
212.40 g/mol |
Nombre IUPAC |
(2-ethyl-6-methylcyclohexen-1-yl)oxy-trimethylsilane |
InChI |
InChI=1S/C12H24OSi/c1-6-11-9-7-8-10(2)12(11)13-14(3,4)5/h10H,6-9H2,1-5H3 |
Clave InChI |
YXBAVEUDTXLHDU-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(CCC1)C)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



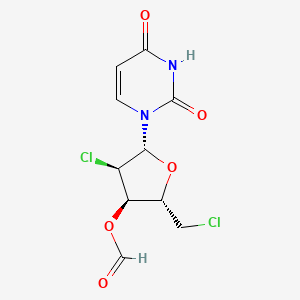
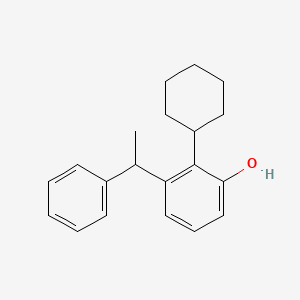
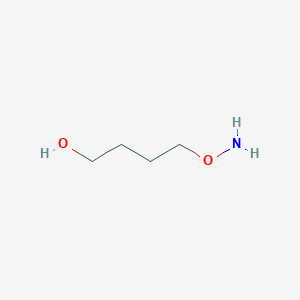
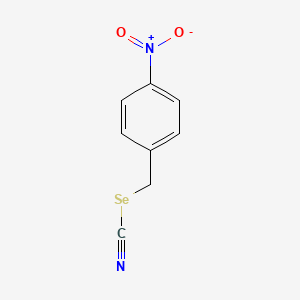

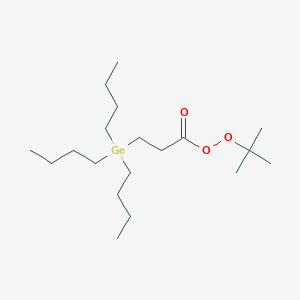



![5-[[2,4-Dihydroxy-3-[(4-nitrophenyl)azo]phenyl]azo]-4-hydroxy-3-[(2-hydroxy-5-nitrophenyl)azo]naphthalene-2,7-disulphonic acid](/img/structure/B14404312.png)
